Pridopidine hydrochloride

描述

Pridopidine hydrochloride is an orally administered small molecule investigational drug. It is a selective and potent Sigma-1 Receptor agonist, developed by Prilenia Therapeutics. This compound is currently in late-stage clinical development for the treatment of neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pridopidine hydrochloride involves several steps, starting with the formation of the phenylpiperidine skeleton. The key intermediate, 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, is synthesized through a series of reactions including alkylation, sulfonation, and cyclization. The final step involves the conversion of pridopidine to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Pridopidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid or halogens are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of pridopidine.

科学研究应用

Huntington's Disease

Pridopidine has been extensively studied for its effects on Huntington's disease. A meta-analysis involving 1,119 patients across multiple randomized controlled trials indicated that patients receiving pridopidine showed statistically significant improvements in motor function as measured by the Unified Huntington's Disease Rating Scale-modified Motor Score (mMS) compared to placebo . Specifically, higher doses (≥90 mg/day) were associated with notable improvements in both mMS and the Total Motor Score (TMS), while maintaining a safety profile comparable to placebo .

Key Findings:

- Improvement in Motor Function: Significant reduction in mMS (MD −0.79, p = 0.02).

- Safety Profile: Adverse events were similar to placebo; however, higher doses led to increased reports of nasopharyngitis and insomnia .

Amyotrophic Lateral Sclerosis

Pridopidine is also under investigation for amyotrophic lateral sclerosis. The drug has received Fast Track designation from the U.S. Food and Drug Administration for this indication, highlighting its potential as a treatment option . Ongoing studies aim to establish its efficacy and safety profile in ALS patients.

Preclinical Studies

Preclinical research has demonstrated the neurorestorative effects of pridopidine in animal models. For instance, studies involving mice with induced parkinsonism showed that low doses of pridopidine significantly improved motor deficits and protected dopaminergic neurons from damage . These findings suggest that pridopidine may have broader applications beyond Huntington's disease.

Case Studies

Several case studies have documented the effects of pridopidine on patients with Huntington's disease:

- Long-Term Safety Study: A long-term study involving over 1,700 participants indicated that pridopidine was well-tolerated over extended periods, with adverse events primarily consisting of mild symptoms such as nausea and diarrhea .

- Dose-Response Relationship: A study assessing various dosages (45 mg to 112.5 mg) found that higher doses correlated with improved motor scores while maintaining safety .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety data from key studies on pridopidine:

| Study | Population | Dose | Primary Outcome | Results |

|---|---|---|---|---|

| PRIDE-HD | Huntington's Disease | ≥90 mg/day | UHDRS-mMS | Significant improvement (MD −0.79, p = 0.02) |

| HART Study | Huntington's Disease | Various | TMS | No significant difference from placebo but trends toward improvement at higher doses |

| ALS Phase III Trials | ALS Patients | TBD | Efficacy and Safety | Ongoing |

作用机制

Pridopidine hydrochloride exerts its effects by binding and activating the Sigma-1 Receptor located at the mitochondria-associated membrane of the endoplasmic reticulum. This receptor regulates key cellular processes crucial to neuronal health and survival. Activation of the Sigma-1 Receptor by pridopidine enhances mitochondrial function, reduces endoplasmic reticulum stress, and promotes neuroprotection. These effects are mediated through various molecular pathways, including the upregulation of brain-derived neurotrophic factor transport and secretion .

相似化合物的比较

Pridopidine hydrochloride is unique due to its high selectivity and potency as a Sigma-1 Receptor agonist. Similar compounds include:

(−)-OSU6162: Another Sigma-1 Receptor agonist with neuroprotective properties.

Dopamine stabilizers: Compounds like pridopidine that exhibit both inhibitory and stimulatory effects on dopamine-dependent behavior depending on the prevailing dopamine tone.

This compound stands out due to its robust clinical data supporting its efficacy and safety in treating neurodegenerative diseases .

生物活性

Pridopidine hydrochloride is an investigational drug primarily developed for the treatment of Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Its biological activity is largely attributed to its role as a selective and potent agonist of the sigma-1 receptor (S1R), which is crucial for neuronal health and survival. This article explores the mechanisms, efficacy, and clinical findings related to pridopidine, supported by data tables and case studies.

Pridopidine exerts its effects by binding to the sigma-1 receptor located at the mitochondria-associated membrane of the endoplasmic reticulum. This interaction leads to several neuroprotective outcomes:

- Neuroprotection : Pridopidine protects against cell death induced by mutant huntingtin protein in HD models, enhances synaptic plasticity, and improves mitochondrial function .

- Reduction of ER Stress : It alleviates stress in the endoplasmic reticulum, which is often compromised in neurodegenerative diseases .

- Upregulation of Neurotrophic Factors : Pridopidine increases levels of brain-derived neurotrophic factor (BDNF) and activates pathways that promote neuronal survival, such as AKT/PI3K .

Efficacy in Clinical Trials

Pridopidine has been evaluated in multiple clinical trials, primarily focusing on its efficacy in improving motor functions in HD patients. A meta-analysis pooled data from four randomized controlled trials (RCTs) involving 1,130 patients. Key findings include:

- Motor Function Improvement : Patients receiving pridopidine showed a statistically significant improvement in the modified Motor Score (mMS) compared to placebo (MD -0.79, 95% CI = -1.46 to -0.11, p = 0.02) . However, no significant difference was observed in the Total Motor Score (TMS) between groups.

- Safety Profile : The drug was generally well tolerated, with adverse events similar to placebo. Common side effects included nasopharyngitis and insomnia .

Data Table: Summary of Clinical Trials on Pridopidine

Case Studies

Case Study 1: Efficacy in Huntington's Disease

In a clinical trial involving HD patients, pridopidine administration led to improved voluntary movements as measured by mMS. Patients reported enhanced daily functioning and reduced symptoms associated with motor control .

Case Study 2: Long-term Safety Assessment

Long-term studies spanning up to seven years indicated that pridopidine maintained a safety profile comparable to placebo. The most frequently reported adverse events were mild and transient, reinforcing its potential for chronic administration in neurodegenerative conditions .

Ongoing Research and Future Directions

Pridopidine is currently under investigation for various neurodegenerative diseases beyond HD, including ALS, Alzheimer's disease, and Parkinson's disease. The ongoing research aims to further elucidate its mechanisms of action and establish its efficacy across different patient populations. A global Phase 3 study for ALS is anticipated soon .

属性

CAS 编号 |

882737-42-0 |

|---|---|

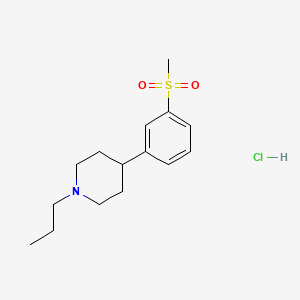

分子式 |

C15H24ClNO2S |

分子量 |

317.9 g/mol |

IUPAC 名称 |

4-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18;/h4-6,12-13H,3,7-11H2,1-2H3;1H |

InChI 键 |

YGRHOYQMBLLGEV-UHFFFAOYSA-N |

SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |

规范 SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pridopidine Hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。